

An In-depth Technical Guide to Methyl 3-bromo-4-methylbenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-bromo-4-methylbenzoate

Cat. No.: B025771

[Get Quote](#)

This guide provides a comprehensive overview of the physical and chemical properties of **Methyl 3-bromo-4-methylbenzoate**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information and practical insights.

Introduction

Methyl 3-bromo-4-methylbenzoate, with the CAS number 104901-43-1, is a substituted aromatic ester. Its structure, featuring a bromine atom and a methyl group on the benzene ring, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor in the development of novel molecules with potential biological activity. This guide will delve into its fundamental physical properties, spectroscopic signature, safety and handling protocols, and common synthetic procedures.

Physicochemical Properties

The physical state of **Methyl 3-bromo-4-methylbenzoate** can be variable, with some sources describing it as an orange-red solid and others as a clear colorless to pale yellow liquid.^[1] This discrepancy may be attributed to the purity of the substance or the ambient temperature, as its melting point is near room temperature.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ BrO ₂	[1][2]
Molecular Weight	229.07 g/mol	[1][2]
Melting Point	38-44 °C	[1]
Boiling Point	125-130 °C at 0.1 Torr (130°C at 0.1 mmHg)	[1]
Density (predicted)	1.433 ± 0.06 g/cm ³	[3]
Solubility	Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.	[1]
Appearance	Orange-red solid or clear colorless to pale yellow liquid.	[1]

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of **Methyl 3-bromo-4-methylbenzoate**. Below is a summary of available spectral information.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides valuable information about the electronic environment of the hydrogen atoms in the molecule. Two slightly different sets of ¹H NMR data have been reported in the literature, which may be due to variations in experimental conditions or solvents.

Dataset 1:

- Solvent: CDCl₃
- Chemical Shifts (δ) and Coupling Constants (J):
 - 8.18 ppm (d, J = 2.1 Hz, 1H)
 - 7.85 ppm (dd, J = 8.1, 1.9 Hz, 1H)

- 7.28 ppm (d, $J = 8.1$ Hz, 1H)
- 3.90 ppm (s, 3H)
- 2.44 ppm (s, 3H)

Dataset 2:

- Solvent: CDCl_3 (500 MHz)
- Chemical Shifts (δ) and Coupling Constants (J):
 - 8.23 ppm (s, 1H)
 - 7.90 ppm (d, $J = 8$ Hz, 1H)
 - 7.33 ppm (d, $J = 8$ Hz, 1H)
 - 3.94 ppm (s, 3H)
 - 2.48 ppm (s, 3H)

^{13}C NMR, IR, and Mass Spectrometry

As of the latest literature review, detailed experimental data for ^{13}C NMR, Infrared (IR) spectroscopy, and a full Mass Spectrum for **Methyl 3-bromo-4-methylbenzoate** are not readily available in public spectral databases. Researchers are advised to acquire this data for their specific samples to ensure accurate characterization. Based on the structure, the following spectral features would be anticipated:

- ^{13}C NMR: Signals corresponding to the carbonyl carbon of the ester, the aromatic carbons (with varying chemical shifts due to the substituents), and the methyl carbons of the ester and the tolyl group.
- IR Spectroscopy: Characteristic absorption bands for the $\text{C}=\text{O}$ stretching of the ester (typically around 1720 cm^{-1}), $\text{C}-\text{O}$ stretching, $\text{C}-\text{H}$ stretching of the aromatic and methyl groups, and $\text{C}-\text{Br}$ stretching.

- Mass Spectrometry: A molecular ion peak (M^+) and a characteristic $M+2$ peak of similar intensity due to the presence of the bromine isotopes (^{79}Br and ^{81}Br). The nominal molecular weight is 229, so the molecular ion peaks would be expected around m/z 228 and 230. One source reports an HPLC/MS (ESI) with m/z $(M+H)^+ = 231.0$.

Safety and Handling

Methyl 3-bromo-4-methylbenzoate is classified as an irritant. Proper safety precautions must be observed when handling this compound. The following information is derived from the Safety Data Sheet (SDS).[\[4\]](#)

GHS Hazard Statements:

- H315: Causes skin irritation.[\[2\]](#)[\[4\]](#)
- H319: Causes serious eye irritation.[\[2\]](#)[\[4\]](#)
- H335: May cause respiratory irritation.[\[2\]](#)[\[4\]](#)

GHS Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[4\]](#)
- P264: Wash face, hands and any exposed skin thoroughly after handling.[\[4\]](#)
- P271: Use only outdoors or in a well-ventilated area.[\[4\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[4\]](#)
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[\[4\]](#)
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[4\]](#)
- P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[\[4\]](#)
- P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[\[4\]](#)

- P501: Dispose of contents/container to an approved waste disposal plant.[4]

First Aid Measures:

- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]
- Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]
- Ingestion: Clean mouth with water and drink afterwards plenty of water.[4]

It is imperative to consult the full Safety Data Sheet before handling this chemical.[4]

Experimental Protocols

The synthesis of **Methyl 3-bromo-4-methylbenzoate** is typically achieved through the esterification of 3-bromo-4-methylbenzoic acid. Two common methods are outlined below.

Fischer Esterification

This is a classic acid-catalyzed esterification method.

Procedure:

- Suspend 3-bromo-4-methylbenzoic acid (1 equivalent) in methanol (a sufficient volume to allow for stirring).[1]
- Add a catalytic amount of concentrated sulfuric acid.[1]
- Heat the reaction mixture at 60°C and stir for an extended period (e.g., 42 hours).[1]
- Monitor the reaction progress using a suitable technique (e.g., TLC).
- Upon completion, concentrate the reaction mixture to reduce the volume.[1]

- Dissolve the residue in an organic solvent such as ethyl acetate.[\[1\]](#)
- Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a water wash.[\[1\]](#)
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).[\[1\]](#)
- Filter and concentrate the organic phase under reduced pressure to yield the crude product.[\[1\]](#)
- The product can be used as is for subsequent steps or purified further by crystallization or chromatography if necessary.[\[1\]](#)

Acyl Chloride Formation Followed by Esterification

This method proceeds via a more reactive acyl chloride intermediate.

Procedure:

- Dissolve 3-bromo-4-methylbenzoic acid (1 equivalent) in a suitable solvent like dichloromethane.
- Add oxalyl chloride (typically 1.2-1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
- Stir the mixture at ambient temperature for a few hours until the evolution of gas ceases.
- Remove the solvent and excess oxalyl chloride in vacuo.
- Suspend the resulting crude acyl chloride in methanol.
- Stir until the reaction is complete.
- Concentrate the solution in vacuo.
- Purify the residue by flash column chromatography (e.g., using a mixture of ethyl acetate and hexanes as the eluent) to obtain the pure product.

Visualizations

Molecular Structure of Methyl 3-bromo-4-methylbenzoate

Caption: 2D structure of **Methyl 3-bromo-4-methylbenzoate**.

Experimental Workflow for Synthesis and Characterization



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **Methyl 3-bromo-4-methylbenzoate**.

References

- CP Lab Safety. (n.d.). **Methyl 3-Bromo-4-methylbenzoate**, 25g, Each.
- PubChem. (n.d.). **Methyl 3-bromo-4-methylbenzoate**. National Center for Biotechnology Information.
- PubChem. (n.d.). Methyl 4-bromobenzoate. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ChemBK. (n.d.). **Methyl 3-bromo-4-methylbenzoate**.
- PubChem. (n.d.). Methyl 4-bromo-3-nitrobenzoate. National Center for Biotechnology Information.
- PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information.
- NIST. (n.d.). Methyl 4-(methylamino)benzoate. National Institute of Standards and Technology.
- ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 3-bromo-4-methylbenzoate | 104901-43-1 [chemicalbook.com]
- 2. Methyl 3-bromo-4-methylbenzoate | C₉H₉BrO₂ | CID 7015747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-bromo-4-methylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025771#physical-properties-of-methyl-3-bromo-4-methylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com